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For researchers, scientists, and drug development professionals investigating lipid metabolism

and related diseases, the accurate measurement of Diacylglycerol O-acyltransferase (DGAT)

activity is paramount. This guide provides a head-to-head comparison of the available assay

methodologies, offering supporting experimental data and detailed protocols to aid in the

selection of the most suitable approach for your research needs.

While complete, ready-to-use DGAT activity assay kits are not widely commercialized,

researchers can readily assemble robust assays by sourcing key components. This guide

focuses on comparing the primary methods for quantifying the enzymatic activity of DGAT1 and

DGAT2, the two key enzymes in the final step of triglyceride synthesis. The primary

methodologies explored are radioactive assays, fluorescent assays, and coupled enzymatic

assays detecting Coenzyme A (CoASH).

At a Glance: Comparison of DGAT Activity Assay
Methodologies
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Feature Radioactive Assay
Fluorescent Assay
(Substrate-based)

CoASH Detection
Assay (Coupled)

Principle

Measures the

incorporation of a

radiolabeled acyl-CoA

into diacylglycerol to

form triglycerides.

Measures the

incorporation of a

fluorescently-labeled

acyl-CoA into

diacylglycerol.

Measures the release

of Coenzyme A

(CoASH), a product of

the DGAT reaction,

using a thiol-reactive

fluorescent probe.

Primary Substrates

[¹⁴C] or [³H]-labeled

fatty acyl-CoA (e.g.,

oleoyl-CoA), 1,2-

diacylglycerol

NBD-labeled fatty

acyl-CoA (e.g., NBD-

palmitoyl-CoA), 1,2-

diacylglycerol

Unlabeled fatty acyl-

CoA, 1,2-

diacylglycerol

Detection Method Scintillation counting

Fluorescence

detection (e.g., plate

reader, gel imager)

Fluorescence

detection (e.g., plate

reader)

Throughput Low to medium Medium to high High

Sensitivity High High Good

Cost

High (radiolabeled

substrates, waste

disposal)

Medium (fluorescent

probes)

Medium (probe and

coupling enzymes)

Safety Concerns

Requires handling and

disposal of radioactive

materials.

Requires standard

laboratory safety

precautions.

Requires standard

laboratory safety

precautions.

Key Advantages
Gold standard, highly

sensitive and specific.

Avoids radioactivity,

amenable to higher

throughput.

Continuous assay

format possible, high

throughput.

Key Disadvantages

Safety concerns,

waste disposal, low

throughput.

Potential for

fluorescent artifacts,

requires separation of

product from

substrate.

Indirect measurement,

potential for

interference from

other CoASH-

producing enzymes.
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The DGAT Signaling Pathway and Experimental
Workflow
The DGAT enzymes play a crucial role in the Kennedy pathway for triglyceride synthesis.

Understanding this pathway is essential for interpreting the results of DGAT activity assays.

Kennedy Pathway
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Diagram 1: Simplified Kennedy Pathway for Triglyceride Synthesis.

A generalized workflow for measuring DGAT activity is depicted below. The specific detection

step will vary based on the chosen methodology.
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General DGAT Activity Assay Workflow

Prepare Enzyme Source
(Microsomes or Purified Enzyme)

Prepare Reaction Mixture
(Buffer, Diacylglycerol)

Add Acyl-CoA Substrate
(Radiolabeled, Fluorescent, or Unlabeled)

Incubate at 37°C

Stop Reaction
(e.g., with organic solvent)

Separate Products
(e.g., TLC or extraction)

Detect Signal
(Scintillation, Fluorescence)

Data Analysis

Click to download full resolution via product page

Diagram 2: General Experimental Workflow for DGAT Activity Assays.
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Detailed Experimental Protocols
Below are foundational protocols for the three main types of DGAT activity assays.

Researchers should optimize these protocols for their specific experimental conditions.

Radioactive DGAT Activity Assay
This protocol is adapted from peer-reviewed literature and represents the traditional "gold

standard" for measuring DGAT activity.[1]

Materials:

Enzyme source: Microsomal fractions from tissues or cells, or purified recombinant

DGAT1/DGAT2.

Substrates:

1,2-Dioleoyl-sn-glycerol

[¹⁴C]Oleoyl-CoA (Suppliers include American Radiolabeled Chemicals Inc. and Moravek

Biochemicals)[2][3]

Assay Buffer: 100 mM Tris-HCl (pH 7.4) with protease inhibitors.

MgCl₂ solution.

Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).

Heptane.

Silica gel thin-layer chromatography (TLC) plates.

TLC Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).

Scintillation cocktail and scintillation counter.

Procedure:
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Prepare the enzyme source. If using microsomal fractions, protein concentration should be

determined.

Prepare the reaction mixture in a microcentrifuge tube:

5-10 µg of microsomal protein.

100 µM 1,2-dioleoyl-sn-glycerol.

Assay buffer to a final volume of 100 µL.

For DGAT1 specific activity, add MgCl₂ to a final concentration of 25 mM. For DGAT2, use

1 mM MgCl₂.[1]

Pre-incubate the reaction mixture at 37°C for 5 minutes.

Initiate the reaction by adding 25 µM [¹⁴C]oleoyl-CoA.

Incubate at 37°C for 10-30 minutes.

Stop the reaction by adding 1.5 mL of the Stop Solution.

Add 1 mL of heptane and vortex thoroughly.

Centrifuge for 5 minutes to separate the phases.

Transfer the upper heptane phase containing the lipids to a new tube.

Spot the extracted lipids onto a silica gel TLC plate.

Develop the TLC plate in the mobile phase until the solvent front is near the top.

Allow the plate to dry completely.

Identify the triglyceride band by co-migration with a standard.

Scrape the silica corresponding to the triglyceride band into a scintillation vial.

Add scintillation cocktail and measure the radioactivity using a scintillation counter.
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Calculate the amount of product formed based on the specific activity of the [¹⁴C]oleoyl-CoA.

Fluorescent DGAT Activity Assay
This method offers a non-radioactive alternative and is suitable for higher throughput

screening.[4]

Materials:

Enzyme source: As above.

Substrates:

1,2-Dioleoyl-sn-glycerol.

NBD-palmitoyl-CoA or other NBD-labeled fatty acyl-CoA.

Assay Buffer: As above.

Stop Solution: Chloroform:Methanol (2:1, v/v).

TLC plates and mobile phase as in the radioactive assay.

Fluorescence imaging system.

Procedure:

Follow steps 1-3 of the radioactive assay protocol.

Initiate the reaction by adding the NBD-labeled fatty acyl-CoA to a final concentration of 10-

50 µM.

Incubate at 37°C for 15-60 minutes.

Stop the reaction by adding the chloroform:methanol stop solution.

Proceed with lipid extraction and TLC separation as described in the radioactive protocol

(steps 7-12).
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Visualize the fluorescent triglyceride band on the TLC plate using a fluorescence imaging

system with appropriate excitation and emission filters for NBD.

Quantify the fluorescence intensity of the triglyceride band using image analysis software.

Relate the fluorescence intensity to the amount of product formed using a standard curve of

the fluorescent product.

CoASH Detection-Based DGAT Activity Assay
This is a continuous or endpoint assay that measures the production of Coenzyme A, a

stoichiometric product of the DGAT reaction.

Materials:

Enzyme source: As above.

Substrates:

1,2-Dioleoyl-sn-glycerol.

Unlabeled fatty acyl-CoA (e.g., oleoyl-CoA).

Assay Buffer: As above.

CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) dye.

96- or 384-well black microplates.

Fluorescence plate reader.

Procedure:

Prepare the enzyme source and reaction mixture in the wells of a microplate.

Add the unlabeled fatty acyl-CoA and 1,2-dioleoyl-sn-glycerol to the desired concentrations.

Add CPM dye to the reaction mixture. The final concentration should be optimized.
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Incubate at 37°C.

Measure the increase in fluorescence over time (for a kinetic assay) or at a fixed time point

(for an endpoint assay) using a fluorescence plate reader (Excitation ~390 nm, Emission

~470 nm).

The rate of fluorescence increase is proportional to the rate of CoASH production and thus

DGAT activity.

A standard curve with known concentrations of CoASH should be generated to quantify the

results.

Sourcing Key Reagents
Recombinant DGAT Enzymes:

DGAT1: Recombinant human DGAT1 is commercially available from suppliers such as

CUSABIO.[5]

DGAT2: Commercial sources for active, purified DGAT2 enzyme are less common.

Researchers may need to consider custom protein expression services or express and

purify the enzyme in-house.

DGAT Inhibitors (for use as controls):

DGAT1 Inhibitors: A-922500, PF-04620110.

DGAT2 Inhibitors: PF-06424439.

These are available from suppliers like MedChemExpress and R&D Systems.

By understanding the principles, advantages, and disadvantages of each assay methodology,

and by carefully sourcing the necessary reagents, researchers can confidently and accurately

measure DGAT activity to advance their studies in metabolic disease and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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